![molecular formula C11H26SSn B12560681 Trimethyl[3-(pentylsulfanyl)propyl]stannane CAS No. 193691-27-9](/img/structure/B12560681.png)
Trimethyl[3-(pentylsulfanyl)propyl]stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(pentylsulfanyl)propyl]stannane is an organotin compound with the molecular formula C11H24SSn. This compound is characterized by the presence of a tin atom bonded to a trimethyl group and a 3-(pentylsulfanyl)propyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl[3-(pentylsulfanyl)propyl]stannane can be synthesized through the reaction of trimethyltin chloride with 3-(pentylsulfanyl)propyl lithium. The reaction typically takes place in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Inert Atmosphere: Nitrogen or argon gas
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(pentylsulfanyl)propyl]stannane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The tin atom can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Lower oxidation state tin compounds
Substitution: Various organotin derivatives depending on the substituent introduced
Aplicaciones Científicas De Investigación
Trimethyl[3-(pentylsulfanyl)propyl]stannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of Trimethyl[3-(pentylsulfanyl)propyl]stannane involves its interaction with molecular targets such as enzymes and receptors. The tin atom can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The sulfur atom in the pentylsulfanyl group can also participate in redox reactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl[3-(methylsulfanyl)propyl]stannane
- Trimethyl[3-(ethylsulfanyl)propyl]stannane
- Trimethyl[3-(butylsulfanyl)propyl]stannane
Uniqueness
Trimethyl[3-(pentylsulfanyl)propyl]stannane is unique due to the presence of the pentylsulfanyl group, which imparts distinct chemical and physical properties. This group influences the compound’s solubility, reactivity, and potential biological activity, making it a valuable reagent in various applications.
Propiedades
Número CAS |
193691-27-9 |
|---|---|
Fórmula molecular |
C11H26SSn |
Peso molecular |
309.10 g/mol |
Nombre IUPAC |
trimethyl(3-pentylsulfanylpropyl)stannane |
InChI |
InChI=1S/C8H17S.3CH3.Sn/c1-3-5-6-8-9-7-4-2;;;;/h2-8H2,1H3;3*1H3; |
Clave InChI |
HBCJBZHCPAYFOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSCCC[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


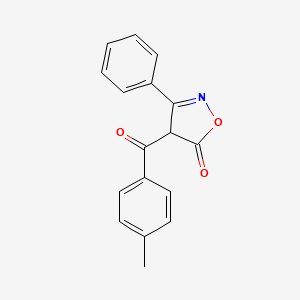
![1H-Isoindole-1,3(2H)-dione, 2-[(3-nitrophenyl)sulfonyl]-](/img/structure/B12560614.png)
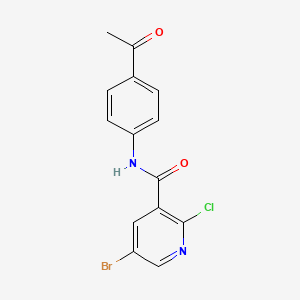
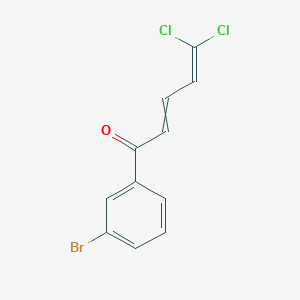
![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
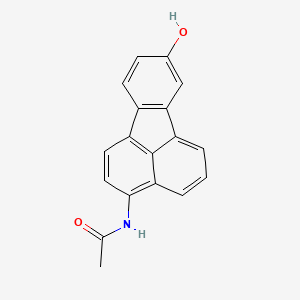

![Acetic acid;2-[2-[2-[2-[2-(14-methylpentadecoxy)propoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12560639.png)
![Cyclopropyl[4-(2,3-dihydro-1H-inden-1-yl)piperazin-1-yl]methanone](/img/structure/B12560641.png)

![4-hydroxy-2-methyl-5-phenylthieno[2,3-b]pyridin-6(7H)-one](/img/structure/B12560648.png)
methyl}benzoic acid](/img/structure/B12560650.png)
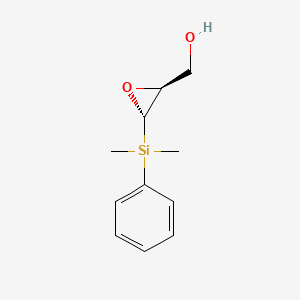
![1,3-Oxaselenolan-5-one, 2-[(benzoyloxy)methyl]-](/img/structure/B12560652.png)
